(E)-4-(Methylamino)but-2-enoic acid
CAS No.:
Cat. No.: VC17517037
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO2 |
|---|---|
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | (E)-4-(methylamino)but-2-enoic acid |
| Standard InChI | InChI=1S/C5H9NO2/c1-6-4-2-3-5(7)8/h2-3,6H,4H2,1H3,(H,7,8)/b3-2+ |
| Standard InChI Key | NWVCFCJOJVDBHH-NSCUHMNNSA-N |
| Isomeric SMILES | CNC/C=C/C(=O)O |
| Canonical SMILES | CNCC=CC(=O)O |
Introduction
Structural and Nomenclature Analysis
Chemical Identity
(E)-4-(Methylamino)but-2-enoic acid, with the IUPAC name (E)-4-[methylamino]but-2-enoic acid, features a four-carbon backbone with a double bond between positions 2 and 3 (Figure 1). The methylamino group (-NHCH₃) is attached to the fourth carbon, while the carboxylic acid (-COOH) occupies the first position . The (E) configuration indicates that the higher-priority groups on either side of the double bond (carboxylic acid and methylamino) are on opposite sides.
Molecular Formula: C₆H₁₁NO₂
Molecular Weight: 143.18 g/mol (base compound) .
Synonyms:
Stereochemical and Conformational Features
The compound’s stereochemistry is critical to its reactivity and biological interactions. The trans (E) configuration minimizes steric hindrance between the methylamino and carboxylic acid groups, stabilizing the molecule . Computational models predict a planar conformation around the double bond, with the methylamino group adopting an equatorial orientation relative to the backbone .
Physicochemical Properties
Computed Properties
Key physicochemical parameters derived from PubChem data include:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | -1.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor | 3 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 40.5 Ų |
The negative XLogP3-AA value (-1.8) suggests high hydrophilicity, consistent with the presence of polar functional groups (carboxylic acid and amine) . The topological polar surface area (40.5 Ų) further supports its solubility in aqueous environments, a trait relevant to pharmacokinetic behavior.
Acid-Base Behavior
The carboxylic acid (pKa ≈ 2.5) and methylamino group (pKa ≈ 9.8) confer amphoteric properties. At physiological pH (7.4), the compound exists predominantly as a zwitterion, with the carboxylic acid deprotonated (-COO⁻) and the amine protonated (-NH₂CH₃⁺) . This zwitterionic form enhances membrane permeability in biological systems.
Derivatives and Related Compounds
Hydrochloride Salt
The hydrochloride derivative, (E)-4-(methylamino)but-2-enoic acid hydrochloride (C₇H₁₄ClNO₂; MW: 179.65 g/mol), is a common salt form that improves solubility and stability . Its GHS classification includes:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Structurally Analogous Compounds
Comparative analysis of related compounds reveals how substituents influence properties:
| Compound Name | CAS Number | Key Structural Difference |
|---|---|---|
| (E)-4-(Ethyl(methyl)amino)but-2-enoic acid | 1654821-28-9 | Ethyl group replaces hydrogen on N |
| (E)-4-(Dimethylamino)but-2-enoic acid | 98548-81-3 | Two methyl groups on N |
The ethyl-substituted analogue exhibits increased lipophilicity (XLogP3-AA = -1.2), enhancing membrane penetration compared to the methylamino variant .
Biological Interactions and Hypothetical Applications
Pharmacological Implications
While direct evidence is limited, the compound’s resemblance to γ-aminobutyric acid (GABA) analogs raises speculation about neurological activity. Its ability to cross the blood-brain barrier (predicted by high polar surface area) warrants further investigation into CNS-targeted therapies.
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